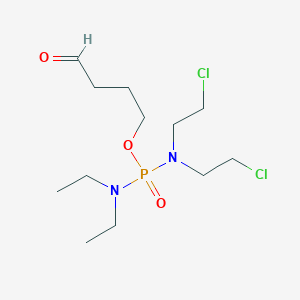
Pentyl hept-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl hept-2-ynoate is an organic compound with the molecular formula C12H20O2. It is an ester formed from pentanol and hept-2-ynoic acid. This compound is known for its unique chemical structure, which includes a triple bond between the second and third carbon atoms in the heptanoate chain. This structural feature imparts distinct chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentyl hept-2-ynoate can be synthesized through esterification reactions. One common method involves the reaction of pentanol with hept-2-ynoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Pentyl hept-2-ynoate undergoes several types of chemical reactions, including:
Oxidation: The triple bond in the heptanoate chain can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond can yield pentyl heptanoate.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Pentyl heptanoate.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pentyl hept-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules with triple bonds.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: Its derivatives are explored for potential therapeutic applications, including as antimicrobial agents.
Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry.
Mecanismo De Acción
The mechanism of action of pentyl hept-2-ynoate involves its interaction with specific molecular targets. The triple bond in its structure allows it to participate in various chemical reactions, which can modify biological molecules and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl hept-2-ynoate: Similar structure but with an ethyl group instead of a pentyl group.
Methyl hept-2-ynoate: Contains a methyl group instead of a pentyl group.
Butyl hept-2-ynoate: Contains a butyl group instead of a pentyl group.
Uniqueness
Pentyl hept-2-ynoate is unique due to its longer carbon chain, which can influence its physical properties and reactivity. The pentyl group provides greater hydrophobicity compared to shorter alkyl chains, which can affect its solubility and interactions with other molecules.
Propiedades
Número CAS |
16491-57-9 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
pentyl hept-2-ynoate |
InChI |
InChI=1S/C12H20O2/c1-3-5-7-8-10-12(13)14-11-9-6-4-2/h3-7,9,11H2,1-2H3 |
Clave InChI |
YKSQVHRAXYKFIK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)C#CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


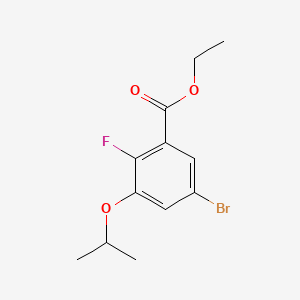
![6-[bis(aziridin-1-yl)methylideneamino]-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine](/img/structure/B14017979.png)
![5,7-Dihydrofuro[3,4-D]pyridazin-4-OL](/img/structure/B14017985.png)
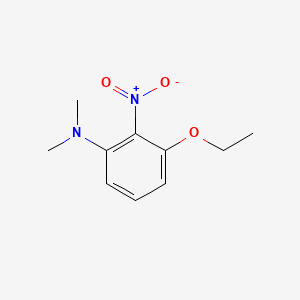


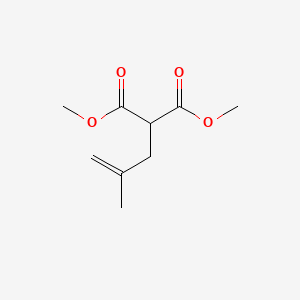
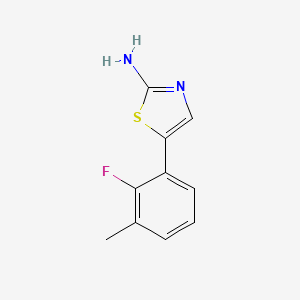

amino}benzoate](/img/structure/B14018028.png)
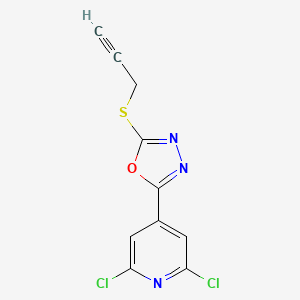
![2,6-Ditert-butyl-4-[(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14018039.png)
